molecular formula C15H13ClN2O B11548072 2-chloro-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

2-chloro-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide

Cat. No.: B11548072
M. Wt: 272.73 g/mol
InChI Key: GPZQXRFPBIYCMQ-LICLKQGHSA-N
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Description

2-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C15H13ClN2O. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). It is often used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acetic acid. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

2-chloro-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13ClN2O/c1-11-6-8-12(9-7-11)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

GPZQXRFPBIYCMQ-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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